4-(Diphenylamino)phenylboronic acid

概述

描述

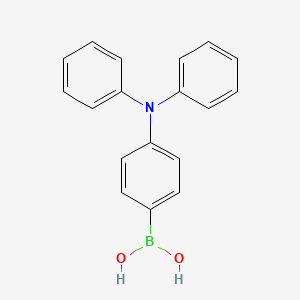

4-(Diphenylamino)phenylboronic acid, also known as triphenylamine-4-boronic acid, is an organic compound with the molecular formula C18H16BNO2. It is a boronic acid derivative that features a diphenylamino group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is notable for its applications in organic synthesis, particularly in the field of materials science and organic electronics .

准备方法

Synthetic Routes and Reaction Conditions

4-(Diphenylamino)phenylboronic acid can be synthesized through various methods. One common synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 4-bromotriphenylamine and bis(pinacolato)diboron as starting materials, with a palladium catalyst and a base such as potassium carbonate in a solvent like ethanol or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a standard approach due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration .

化学反应分析

Types of Reactions

4-(Diphenylamino)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids, producing biaryl compounds

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, toluene)

Protodeboronation: Acids such as hydrochloric acid or sulfuric acid.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science

Protodeboronation: The corresponding aryl compound without the boronic acid group.

科学研究应用

Organic Electronics

4-(Diphenylamino)phenylboronic acid plays a crucial role in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). Its ability to form conjugated polymers is essential for creating efficient electronic devices.

- Applications :

- Blue light-emitting materials

- Hole-transporting materials for OLEDs

- Sensitizers for dye-sensitized solar cells

- Ligands for organic photovoltaic cells

Fluorescent Labeling

The compound's interaction with diols makes it useful for labeling biomolecules in fluorescence microscopy applications. This property is leveraged in biological research to visualize cellular processes.

Suzuki Coupling Reactions

This compound is utilized as a reagent in Suzuki coupling reactions, which are vital for synthesizing biaryl compounds. It can also be employed in ligand-free Suzuki reactions, streamlining the synthesis process.

Data Table: Applications Overview

| Application Area | Specific Uses |

|---|---|

| Organic Electronics | Blue light-emitting materials, OLEDs, OPVs |

| Fluorescent Labeling | Biomolecule labeling in fluorescence microscopy |

| Synthetic Chemistry | Suzuki coupling reactions, ligand-free synthesis |

Case Study 1: Organic Light-Emitting Diodes (OLEDs)

Research has demonstrated that incorporating this compound into OLED architectures enhances their efficiency and stability. The compound's properties facilitate better charge transport and light emission.

- Findings : Devices utilizing this compound showed improved luminous efficiency compared to traditional materials.

Case Study 2: Solar Cell Efficiency

In dye-sensitized solar cells, the inclusion of this compound as a sensitizer resulted in higher energy conversion efficiencies. The compound's ability to absorb light effectively contributes to enhanced performance.

- Results : Solar cells with this sensitizer achieved efficiency improvements of up to 15%, showcasing its potential in renewable energy applications.

作用机制

The mechanism of action of 4-(Diphenylamino)phenylboronic acid in its various applications involves its ability to participate in electron transfer processes. The diphenylamino group acts as an electron donor, while the boronic acid group can engage in interactions with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling . In photoluminescent applications, the compound’s structure allows for efficient absorption and emission of light, contributing to its use in OLEDs and other optical devices .

相似化合物的比较

4-(Diphenylamino)phenylboronic acid can be compared with other boronic acids and diphenylamine derivatives:

Phenylboronic Acid: Lacks the diphenylamino group, making it less effective in electronic applications

4-Bromotriphenylamine: Contains a bromine atom instead of a boronic acid group, used as a precursor in Suzuki-Miyaura coupling

This compound Pinacol Ester: A derivative used in similar applications but with different solubility and reactivity properties.

生物活性

4-(Diphenylamino)phenylboronic acid (4-DPBA), also known as triphenylamine-4-boronic acid, is an organic compound notable for its boronic acid functionality, which allows it to participate in various biological and chemical processes. This compound has garnered attention due to its potential applications in medicinal chemistry, organic electronics, and targeted drug delivery systems.

Chemical Structure and Properties

4-DPBA has a molecular formula of and a molecular weight of 289.14 g/mol. Its structure consists of a central phenyl ring bonded to a boronic acid group and a diphenylamino group, contributing to its unique electronic and steric properties.

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 484.5 ± 47.0 °C |

| Melting Point | 110-115 °C |

| LogP | 5.11 |

| Flash Point | 246.8 ± 29.3 °C |

Anticancer Properties

Research has indicated that boronic acids, including 4-DPBA, exhibit significant anticancer activity. The compound's ability to form reversible covalent bonds with biomolecules allows it to target cancer cells effectively. For instance, studies have shown that phenylboronic acid derivatives can enhance the cytotoxicity of chemotherapeutic agents like doxorubicin when used in nanoparticulate forms .

In a study utilizing soy protein nanoparticles decorated with phenylboronic acid, it was found that these nanoparticles could actively target sialic acid residues overexpressed on tumor cells, leading to improved drug accumulation and antitumor efficacy in vivo . This targeting mechanism is crucial for enhancing the therapeutic index of anticancer drugs.

Antibacterial and Antiviral Activities

The potential antibacterial and antiviral activities of boronic acids have also been explored. Boronic acids can inhibit certain enzymes critical for bacterial survival, making them candidates for developing new antibiotics . Additionally, their role as antiviral agents is being investigated, particularly in inhibiting viral proteases essential for viral replication.

Mechanistic Insights

The biological activity of 4-DPBA can be attributed to its interaction with specific biological targets:

- Reversible Binding : The boronic acid moiety can reversibly bind to diols found in glycoproteins and other biomolecules, facilitating targeted drug delivery.

- Enzyme Inhibition : By interacting with enzymes such as proteases, boronic acids can disrupt critical biological processes in pathogens.

- Nanoparticle Formulation : The incorporation of 4-DPBA into nanoparticles enhances its delivery efficiency and specificity towards cancer cells.

Study on Nanoparticle Delivery Systems

A significant study demonstrated the effectiveness of phenylboronic acid-decorated nanoparticles in improving drug delivery to tumor sites. The findings revealed that nanoparticles sized at 30 nm showed superior cellular uptake and cytotoxicity against various cancer cell lines compared to larger counterparts . The study highlighted the dual functionality of the nanoparticles: targeting tumor cells while simultaneously improving the tumor microenvironment.

Boronic Acids in Medicinal Chemistry

A review article summarized various biological applications of boronic acids, emphasizing their role in modifying existing bioactive compounds to enhance selectivity and pharmacokinetic properties . The review discussed how the introduction of boronic acid groups could improve the efficacy of drugs like bortezomib, which is used in treating multiple myeloma.

属性

IUPAC Name |

[4-(N-phenylanilino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BNO2/c21-19(22)15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWQCBRELPOMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479033 | |

| Record name | 4-(Diphenylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201802-67-7 | |

| Record name | 4-(Diphenylamino)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-(Diphenylamino)phenylboronic acid used in material science?

A1: this compound is primarily used as a reagent in Suzuki coupling reactions. This palladium-catalyzed reaction allows researchers to attach the 4-(diphenylamino)phenyl group to a variety of (hetero)aryl halides. [, , , ] This is particularly useful for constructing molecules with donor-acceptor architectures, often found in organic electronic materials. []

Q2: What are some specific examples of materials synthesized using this compound?

A2: Researchers have utilized this compound to synthesize:

- Perylene dyes: By attaching triphenylamine units to perylene monoimide, researchers created dyes with broad absorption reaching 750 nm, useful for dye-sensitized solar cells. []

- Aggregation-induced emission luminogens: Combining the hole-transporting properties of triphenylamine with the aggregation-induced emission of tetraphenylethene led to materials with potential applications in organic light-emitting diodes. []

- Stilbene derivatives: Synthesizing stilbene derivatives with this compound yielded materials exhibiting light-stimulating response fluorescent conversion, with potential for fluorescent switches and sensors. []

Q3: What are the advantages of using this compound in Suzuki coupling reactions?

A3: Several advantages make this compound attractive for Suzuki couplings:

- Mild reaction conditions: The reaction can proceed efficiently in aqueous solutions, at room temperature, and with short reaction times. []

- Ligand-free catalysis: The reaction can occur efficiently without the need for additional ligands on the palladium catalyst, simplifying reaction conditions and workup. [, ]

- Broad substrate scope: The reaction tolerates various functional groups and works well with both aryl and heteroaryl halides. [, ]

Q4: Are there any computational studies on molecules synthesized with this compound?

A4: Yes, density functional theory (DFT) calculations are often employed to understand the electronic properties and structure-property relationships of molecules incorporating the 4-(diphenylamino)phenyl group. [, ] These calculations help predict and explain experimental observations like UV-vis absorption and fluorescence emission spectra.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。